N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride
Overview
Description
Preparation Methods
The synthesis of N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylthiazole with a suitable phenylmethanamine derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Chemical Reactions Analysis
N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
N-Methyl(3-(2-thiazolyl)phenyl)methanamine hydrochloride: This compound has a similar structure but lacks the methyl group on the thiazole ring, which may affect its reactivity and biological activity.
N-Methyl(3-(2-benzothiazolyl)phenyl)methanamine hydrochloride: The presence of a benzothiazole ring instead of a thiazole ring can lead to different chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-9-14-12(8-15-9)11-5-3-4-10(6-11)7-13-2;/h3-6,8,13H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHTXGMKPPQVRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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